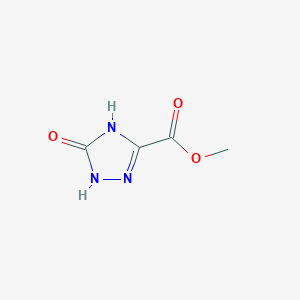

methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Description

BenchChem offers high-quality methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKBXZPKSLZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" fundamental properties

Technical Whitepaper: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally characterized by a 1,2,4-triazole core featuring a ketone functionality at position 5 and a methyl ester at position 3, this molecule serves as a versatile "chameleon" intermediate. Its significance lies in its ability to access diverse pharmacological space—acting as a precursor for nucleoside analogs (e.g., Ribavirin, Favipiravir derivatives) and offering multiple vectors for functionalization via N-alkylation and ester transformation. This guide delineates its physicochemical profile, validated synthesis protocols, and reactivity patterns essential for high-precision drug development.

Chemical Identity & Physicochemical Profile

The molecule exists in a dynamic tautomeric equilibrium, predominantly favoring the oxo (lactam) form in the solid state, while the hydroxy (lactim) tautomer becomes relevant during specific functionalization reactions (e.g., O-alkylation).

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |

| Common Synonyms | Methyl 3-hydroxy-1H-1,2,4-triazole-5-carboxylate; Methyl 5-oxo-1,2,4-triazoline-3-carboxylate |

| CAS Number | 57281-13-7 |

| Molecular Formula | C₄H₅N₃O₃ |

| Molecular Weight | 143.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 196–199 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~7.5 (NH acidity), making it deprotonatable by weak bases (e.g., K₂CO₃) |

| InChI Key | AGPKBXZPKSLZOJ-UHFFFAOYSA-N |

Tautomeric Equilibrium

The reactivity of the scaffold is dictated by the proton shift between the ring nitrogens and the exocyclic oxygen.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of this scaffold. The Direct Condensation Method is preferred for laboratory-scale purity, while the Oxidative Desulfurization Method is often employed industrially to avoid specific side reactions or utilize cheaper starting materials (thiosemicarbazide).

Method A: Direct Condensation (Laboratory Standard)

This protocol utilizes dimethyl oxalate and semicarbazide hydrochloride. It is a convergent synthesis that builds the triazole ring in a single cyclization sequence.

-

Reagents: Dimethyl oxalate (1.0 eq), Semicarbazide HCl (1.0 eq), Sodium methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).

-

Mechanism: Formation of the semicarbazone intermediate followed by base-mediated intramolecular cyclization.

Step-by-Step Protocol:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve Sodium methoxide (2.2 eq) in anhydrous Methanol (0.5 M concentration relative to oxalate).

-

Addition: Add Semicarbazide hydrochloride (1.0 eq) portion-wise at 0°C. Stir for 30 minutes to generate the free base.

-

Coupling: Add Dimethyl oxalate (1.0 eq) dropwise (if liquid) or as a solution in MeOH.

-

Cyclization: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of starting materials.

-

Isolation: Cool to room temperature. The sodium salt of the product may precipitate.[1] Acidify carefully with concentrated HCl to pH ~2–3.

-

Purification: Filter the resulting white precipitate. Recrystallize from Methanol/Water or Ethanol to obtain pure methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate.

Method B: Oxidative Desulfurization (Industrial Alternative)

This route starts with thiosemicarbazide to form the thio analog (methyl 5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate), which is subsequently oxidized.

-

Logic: Thio-intermediates are often more crystalline and easier to purify before the final oxidation step.

-

Oxidant: Hydrogen Peroxide (H₂O₂) or Nitric Acid (HNO₃).

Reactivity & Functionalization

The strategic value of this molecule lies in its regioselective alkylation potential. The triazole ring contains three nitrogen atoms, but the presence of the 5-oxo group (and the ester at C3) creates distinct electronic environments.

-

N-Alkylation (N1 vs N2 vs N4):

-

Under basic conditions (e.g., K₂CO₃/DMF), alkylation preferentially occurs at N1 (the nitrogen adjacent to the ester-bearing carbon) due to steric and electronic control.

-

N2-alkylation is generally disfavored unless specific directing groups are used.

-

N4-alkylation is rare without protecting group strategies blocking N1.

-

-

Ester Manipulations:

-

Amidation: Reaction with ammonia or primary amines yields the corresponding carboxamide (e.g., Ribavirin precursor).

-

Reduction: Reduction to the alcohol is possible but requires careful selection of reducing agents (e.g., NaBH₄) to avoid reducing the triazole ring or the ketone.

-

-

Bioisosteric Replacement:

-

The 5-oxo-triazole moiety is a recognized bioisostere for amide bonds and carboxylic acids in peptide mimetics.

-

Applications in Drug Discovery

-

Antiviral Agents: This scaffold is the direct precursor to Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) and related broad-spectrum antivirals. The ester is converted to the carboxamide after glycosylation or alkylation.

-

Favipiravir (T-705) Analogs: While Favipiravir is a pyrazine, the 1,2,4-triazole-3-carboxamide moiety is structurally homologous and investigated for RNA polymerase inhibition.

-

Agrochemicals: Used as an intermediate for triazole-based herbicides (e.g., Thiencarbazone-methyl analogs).

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles. The compound is stable under normal storage conditions (2–8°C, dry) but is hygroscopic.

References

- Ribavirin Intermediate Synthesis:Google Patents. "Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-yl)carbonyl]..." (WO2018153767A1).

-

Triazole Pharmacophore Review: National Institutes of Health (PMC). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Available at: [Link]

-

Compound Data & Safety: PubChem. "Methyl 1H-1,2,4-triazole-3-carboxylate (Related Compound Data)." Available at: [Link]

Sources

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" molecular structure

Core Scaffold for Nucleoside Analogs and Bioactive Heterocycles

Executive Summary & Molecular Architecture

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 14463-88-8) represents a critical pharmacophore in medicinal chemistry. Structurally, it is a 1,2,4-triazole ring substituted with a methyl ester at the C3 position and a carbonyl (oxo) group at the C5 position.

Its significance lies in its structural homology to natural nucleobases. The 1,2,4-triazole-3-carboxamide moiety is the active warhead of Ribavirin , a broad-spectrum antiviral. Consequently, the title compound serves as the primary synthetic precursor for Ribavirin analogs, allowing for the diversification of the C3-amide and N1/N2-substituents to modulate lipophilicity and viral polymerase binding affinity.

Structural Dynamics: The Tautomerism Challenge

The reactivity of this molecule is governed by complex prototropic tautomerism. While the "5-oxo" (lactam) form is generally favored in the solid state and polar aprotic solvents (DMSO), the "5-hydroxy" (lactim) form becomes accessible in solution, influencing alkylation regioselectivity.

Key Tautomeric Forms:

-

1H,4H-5-one (Diketo-like): The most stable neutral form.

-

1H-5-hydroxy: Aromatic character increases; nucleophilic oxygen.

-

4H-5-hydroxy: Alternative aromatic tautomer.

Figure 1: Tautomeric equilibrium governing the reactivity profile. The shift between lactam and lactim forms dictates the ratio of N- vs. O-alkylation products.

Synthetic Pathways[1][2][3][4]

The synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate requires distinguishing it from the symmetric bis-triazoles often formed when reacting oxalates with hydrazine. The most robust protocol involves the cyclization of semicarbazide derivatives with oxalate esters.

Primary Route: The Semicarbazide-Oxalate Cyclization

This method avoids the formation of the 3,3'-bi-1,2,4-triazole byproduct by using semicarbazide, which caps one end of the hydrazine moiety.

Experimental Protocol

Reagents:

-

Dimethyl oxalate (1.0 eq)

-

Semicarbazide hydrochloride (1.0 eq)

-

Sodium methoxide (NaOMe) (2.2 eq)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Condensation:

-

Dissolve Semicarbazide HCl (11.15 g, 0.1 mol) in anhydrous methanol (100 mL).

-

Add Sodium methoxide (0.1 mol) to neutralize the HCl; filter off the NaCl precipitate if necessary to prevent salt inclusion, though in situ neutralization is acceptable.

-

Add Dimethyl oxalate (11.8 g, 0.1 mol) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Checkpoint: TLC should show the consumption of starting materials and formation of the linear intermediate (Methyl oxaluric acid hydrazide).

-

-

Cyclization (Base-Catalyzed):

-

Add a second equivalent of NaOMe (0.11 mol) to the reaction mixture.

-

Heat to reflux (65°C) for 8 hours. The basic environment drives the intramolecular attack of the hydrazine nitrogen onto the amide carbonyl, closing the triazole ring.

-

-

Work-up & Isolation:

-

Evaporate the solvent under reduced pressure to obtain the sodium salt.

-

Dissolve the residue in minimal distilled water (50 mL).

-

Acidify carefully with Conc. HCl to pH 2.0 at 0°C. Note: The product will precipitate as a white solid.

-

Filter, wash with ice-cold water (2x 10 mL), and dry in a vacuum oven at 50°C.

-

Yield: 65–75% Melting Point: 196–199°C (Lit. Value [1])

Figure 2: Step-wise synthesis workflow via the Semicarbazide-Oxalate route.

Reactivity & Derivatization Strategies

The utility of this scaffold lies in its ability to be selectively modified.

Regioselective Alkylation (N1 vs N2 vs O)

Alkylation is the critical step for generating nucleoside analogs. The reaction outcome is heavily dependent on the silylation state of the triazole.

-

Direct Alkylation (Basic conditions): Using alkyl halides with bases (K2CO3) often leads to a mixture of N1-alkyl, N2-alkyl, and O-alkyl products due to the ambident nucleophilicity of the triazole anion.

-

Vorbrüggen Coupling (Silylation): To achieve high N1-regioselectivity (mimicking the glycosidic bond in nucleosides), the "Silyl-Hilbert-Johnson" reaction is preferred.

Protocol for N1-Selective Ribosylation:

-

Silylation: Reflux the triazole ester in Hexamethyldisilazane (HMDS) with catalytic Ammonium Sulfate until a clear solution is obtained (formation of the trimethylsilyl intermediate).

-

Coupling: React the silylated base with a protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in Acetonitrile using TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a Lewis acid catalyst.

-

Result: Predominant formation of the N1-nucleoside.

Amidation (Library Generation)

The C3-methyl ester is reactive toward amines, allowing for the rapid generation of carboxamide libraries (Ribavirin analogs).

| Reagent | Conditions | Product Type | Application |

| Ammonia / MeOH | RT, 12h | Primary Amide | Ribavirin Precursor |

| Primary Amines | EtOH, Reflux | N-Substituted Amide | Lipophilic Analogs |

| Hydrazine Hydrate | EtOH, 0°C | Acid Hydrazide | Schiff Base Scaffolds |

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

NMR Spectroscopy (DMSO-d6)[6]

-

1H NMR:

-

δ 12.0–13.0 ppm (br s, 2H): NH protons (exchangeable with D2O). The broadness indicates tautomeric exchange.

-

δ 3.85 ppm (s, 3H): Methyl ester (-COOCH 3).

-

-

13C NMR:

-

δ 158.0 ppm: Ester Carbonyl (C=O).

-

δ 155.5 ppm: C5 (Triazole Carbonyl/Enol).

-

δ 145.0 ppm: C3 (Triazole Ring Carbon).

-

δ 52.5 ppm: Methyl Carbon.

-

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: N-H stretch (Broad).

-

1735 cm⁻¹: Ester C=O stretch (Sharp).

-

1690 cm⁻¹: Amide/Lactam C=O stretch (Ring carbonyl).

References

- Bayer CropScience. (2018). Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate. WO2018153767A1.

-

MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Thiocarbamoylimidates as Precursors of New 5-Amino-1,2,4-Triazole and Oxadiazole Derivatives. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

Technical Guide: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Reactivity Profile

Executive Summary: The "Chameleon" Scaffold

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as MOTC ) represents a privileged scaffold in medicinal chemistry and agrochemical synthesis. Its value lies not merely in its functional groups but in its electronic ambivalence .

For the drug developer, MOTC offers three distinct vectors for diversification:

-

The Triazole Core: A platform for regioselective

-alkylation (controlling steric vectors). -

The C3-Ester: An electrophilic handle for library generation (amides/hydrazides).

-

The C5-Oxo Group: A latent aromatic entry point via tautomeric activation (chlorination/cross-coupling).

This guide moves beyond standard preparations to address the primary bottleneck in working with MOTC: controlling regioselectivity during functionalization.

Structural Dynamics & Tautomerism

To manipulate MOTC, one must first understand its existence in solution. It is not a static ketone. It exists in a dynamic equilibrium of lactam-lactim tautomers.

The Tautomeric Triad

In the solid state, the 5-oxo (lactam) form predominates. However, in solution (DMSO/MeOH), and particularly under basic conditions, the negative charge is delocalized across the N1-C5-O system.

-

Form A (5-Oxo-1H): The most stable neutral form.

-

Form B (5-Hydroxy): The "aromatic" tautomer, accessible via silylation or specific Lewis acid catalysis.

-

Form C (Anionic): Formed upon deprotonation (

), acting as an ambident nucleophile.

Visualization of Reactive Sites

The following diagram maps the electrophilic and nucleophilic susceptibility of the scaffold.

Figure 1: Reactivity map of the MOTC scaffold highlighting competitive nucleophilic sites (N1 vs N2) and electrophilic handles (C3, C5).

Core Reactivity Profile

The Alkylation Challenge (N1 vs. N2 vs. O)

The most common failure mode in MOTC chemistry is obtaining inseparable mixtures of N1- and N2-alkylated products.

The Mechanism:

Under standard basic conditions (e.g.,

Protocol A: High-Fidelity N1-Alkylation (Silyl Method)

Why this works: Using a silylating agent temporarily locks the oxygen and nitrogen into a silyl-enol ether/silyl-amine network, directing the incoming alkyl halide to the most accessible nitrogen via a specific transition state, often catalyzed by Lewis acids.

Step-by-Step:

-

Silylation: Suspend MOTC (1.0 eq) in hexamethyldisilazane (HMDS) (excess). Reflux until clear (formation of silylated intermediate). Evaporate excess HMDS.[1]

-

Alkylation: Dissolve residue in anhydrous Acetonitrile (MeCN).

-

Catalysis: Add Lewis Acid (e.g.,

, 0.1 eq) followed by the alkyl donor (e.g., Alkyl Acetate or Halide). -

Workup: Quench with

. The silyl group hydrolyzes, leaving the N1-alkylated product.

Data Comparison: Alkylation Conditions

| Method | Reagents | Major Product | Regioselectivity (N1:N2) | Notes |

| Standard Base | Mixture | ~3:1 | Difficult separation; O-alkylation possible. | |

| Hydride Base | NaH, THF, R-X | N1 | ~6:1 | Fast, but strictly anhydrous required. |

| Silyl-Lewis Acid | HMDS; | N1 | >19:1 | Best for scale-up and purity. |

Functionalizing the C5-Oxo (Aromatization)

To convert the triazolone into a fully aromatic triazole (e.g., for Suzuki couplings), the carbonyl must be converted to a leaving group.

The Vilsmeier-Haack Approach:

Direct reaction with

-

Critical Insight: This restores aromaticity to the ring, significantly changing the electronics of the C3-ester (making it more electrophilic).

-

Safety Note: This reaction generates HCl gas.

The C3-Ester: Library Generation

The methyl ester is less reactive than a standard aliphatic ester due to electron donation from the ring, but it readily undergoes:

-

Aminolysis: React with primary amines in MeOH to form carboxamides (Bioisosteres of nucleosides).

-

Hydrazinolysis: React with hydrazine hydrate to form the hydrazide. This is the gateway to fused heterocycles (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles).

Experimental Workflow: Synthesis & Transformation

The following diagram illustrates the logical flow from the raw material to high-value intermediates.

Figure 2: Synthetic decision tree. Green paths indicate ester modifications; Red/Yellow paths indicate ring functionalization.

Validated Protocol: Synthesis of the MOTC Core

While commercially available, in-house synthesis allows for isotope labeling or derivative creation.

Method: Cyclization of Ethyl Cyanoformate with Hydrazine (Adapted for Methyl Ester).

-

Reagents: Ethyl cyanoformate (1.0 eq), Hydrazine hydrate (1.1 eq), Methanol (Solvent), Sodium Methoxide (Cat).

-

Formation of Intermediate: Add hydrazine dropwise to ethyl cyanoformate in cold ether/alcohol. This forms the intermediate ethoxyamidine hydrazide.

-

Cyclization: Reflux the intermediate in the presence of base (

). The intramolecular attack of the hydrazine nitrogen on the nitrile carbon closes the ring. -

Transesterification: If the reaction is performed in Methanol with NaOMe, the ethyl ester typically transesterifies to the methyl ester (MOTC).

-

Purification: Acidify to pH 4. The product precipitates.[2] Recrystallize from water/ethanol.

Yield Expectation: 75-85%.

Purity Check:

References

-

Synthesis & Industrial Relevance: Title: Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.[1][3][4] Source: Google Patents (CN111808034A). URL:

-

Regioselective Alkylation (Silyl Method): Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Source: MDPI (Molecules). URL:[Link]

-

Bioactivity & COX-2 Inhibition: Title: New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors. Source: Bioorganic Chemistry (Elsevier). URL:[Link][5][4][6][7]

-

Agrochemical Application (Thiencarbazone-methyl): Title: Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate.[4] Source: Google Patents (WO2018153767A1). URL:

-

Tautomerism Studies: Title: Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution.[8] Source: Journal of Physical Chemistry A. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 3. Acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" solubility data

This guide details the physicochemical profile, solubility data, and synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7), a critical intermediate in the development of antiviral and agrochemical agents.

Executive Summary & Chemical Identity

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a functionalized 1,2,4-triazole derivative characterized by a lactam-lactim tautomeric core. It serves as a versatile scaffold in medicinal chemistry, particularly for nucleoside analogs (e.g., Ribavirin derivatives) and high-energy materials (NTO analogs).

Chemical Profile

| Property | Data |

| IUPAC Name | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |

| CAS Number | 57281-13-7 |

| Molecular Formula | C₄H₅N₃O₃ |

| Molecular Weight | 143.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 196–199 °C (Decomposes) |

| Synonyms | Methyl 3-oxo-2,3-dihydro-1H-1,2,4-triazole-5-carboxylate; 5-Methoxycarbonyl-1,2,4-triazol-3-one |

Physicochemical & Solubility Data

Solubility Profile

The solubility of this compound is governed by its ability to form intermolecular hydrogen bonds (donor: NH; acceptor: C=O, N). It exhibits a steep temperature-dependent solubility curve in polar protic solvents, making recrystallization from methanol the standard purification method.

| Solvent | Solubility (25°C) | Solubility (Hot/Reflux) | Comments |

| Water | Low (< 5 mg/mL) | Moderate | Soluble in hot water; pH-dependent (more soluble at pH > 8 due to deprotonation). |

| Methanol | Moderate | High | Preferred solvent for recrystallization. |

| Ethanol | Low | Moderate | Suitable for washing crude precipitates. |

| DMSO | High (> 50 mg/mL) | High | Recommended for NMR and biological stock solutions. |

| DMF | High | High | Alternative reaction solvent. |

| Acetonitrile | Low | Moderate | Used in substitution reactions. |

| Dichloromethane | Negligible | Low | Poor solubility due to polarity. |

| Hexane/Ether | Insoluble | Insoluble | Used as anti-solvents to crash out the product. |

Mechanistic Insight: Tautomerism & Acidity

The compound exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. In solution (DMSO-d6) and solid state, the 5-oxo tautomer predominates. The proton on the triazole ring is acidic (pKa ≈ 6.5–7.5), allowing the compound to form stable salts with bases (e.g., NaH, K₂CO₃).

Synthesis & Experimental Protocol

Core Directive: The most robust synthesis involves the cyclization of Semicarbazide with Dimethyl Oxalate under basic conditions. This method avoids hazardous diazonium intermediates often associated with alternative routes.[1]

Reaction Scheme

-

Condensation: Semicarbazide attacks the electrophilic carbonyl of dimethyl oxalate.

-

Cyclization: Base-catalyzed intramolecular nucleophilic attack closes the triazole ring.

Step-by-Step Protocol

Materials:

-

Semicarbazide Hydrochloride (11.15 g, 100 mmol)

-

Dimethyl Oxalate (11.81 g, 100 mmol)

-

Sodium Methoxide (5.4 g, 100 mmol) or Sodium metal (2.3 g) dissolved in MeOH.

-

Methanol (anhydrous, 100 mL).

Procedure:

-

Preparation of Base: Dissolve Sodium metal in anhydrous Methanol under N₂ atmosphere to generate Sodium Methoxide in situ.

-

Addition: Add Semicarbazide Hydrochloride to the NaOMe solution and stir for 15 min to liberate the free base. Filter off the precipitated NaCl if necessary (optional).

-

Condensation: Add Dimethyl Oxalate to the filtrate. Stir at room temperature for 1 hour.

-

Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. The solution typically turns clear then may become cloudy.

-

Work-up:

-

Cool the reaction mixture to 0–5°C.

-

Acidify carefully with concentrated HCl to pH 2–3 . The product will precipitate as a white solid.[2]

-

Filter the solid and wash with cold water (2 x 10 mL) and cold methanol (1 x 10 mL).

-

-

Purification: Recrystallize the crude solid from hot Methanol .

-

Dissolve in minimum boiling methanol.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect crystals by filtration.[3]

-

Yield Expectation: 70–85%.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against the following specifications:

-

HPLC Purity: >98% (Column: C18; Mobile Phase: Water/Acetonitrile 90:10 to 10:90 gradient; Detection: UV 210 nm).

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 12.5 ppm (br s, 1H, NH - Ring)

-

δ 12.1 ppm (br s, 1H, NH - Ring)

-

δ 3.82 ppm (s, 3H, O-CH₃)

-

Note: NH protons may appear as a single broad peak depending on exchange rates.

-

-

Mass Spectrometry (ESI+): m/z 144.1 [M+H]⁺.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735089, Methyl 1,2,4-triazole-3-carboxylate (Related Isomer Data). Retrieved from [Link]

- Google Patents. (2018). Process for the preparation of thiencarbazone-methyl intermediates. WO2018153767A1.

-

MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides. Molecules. Retrieved from [Link]

Sources

- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 2. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]

- 3. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

Methyl 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate: A Strategic Scaffold in Medicinal Chemistry

The following technical guide details the chemical architecture, synthetic pathways, and medicinal utility of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7).

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate represents a "privileged structure" in drug discovery. It serves as a bifunctional core containing both an electrophilic ester and a nucleophilic triazolone ring.[1][2] Its value lies in its ability to act as a non-classical bioisostere for carboxylic acids and amides, while offering three distinct vectors for diversification (N1, N2/N4, and the C3-ester).[2] This guide explores its synthesis, tautomeric behavior, and application as a precursor for antiviral and anticancer therapeutics.[1][2]

Chemical Architecture & Tautomerism

Understanding the reactivity of this molecule requires a deep appreciation of its tautomeric equilibrium.[1][2][3] The compound exists in a dynamic equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms.[1][2]

-

Lactam Form (Predominant): In polar solvents (DMSO, MeOH) and the solid state, the 5-oxo tautomer is generally favored due to the stability of the amide-like resonance.[2]

-

Lactim Form (Reactive): The 5-hydroxy form becomes relevant under basic conditions or during specific binding events in enzyme pockets.[1][2]

Structural Properties

| Property | Value | Note |

| CAS Number | 57281-13-7 | Specific to the methyl ester 5-oxo derivative.[1][4][5][6][7][8] |

| Molecular Formula | C₄H₅N₃O₃ | MW: 143.10 g/mol |

| pKa (Acidic) | ~6.5 - 7.5 | The N-H proton is acidic, allowing for easy deprotonation.[1][2] |

| H-Bond Donors | 2 (NH) | Critical for receptor binding.[1][2] |

| H-Bond Acceptors | 4 (N, O) | Includes the ester carbonyl and ring nitrogen.[1][2] |

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift between the ring nitrogen and the exocyclic oxygen.[1][2]

Figure 1: Tautomeric equilibrium and ionization to the reactive triazolate anion.

Synthetic Accessibility

The synthesis of this scaffold must be robust to avoid the formation of symmetrical hydrazines or decomposition.[1][2] The most reliable "self-validating" protocol involves the cyclocondensation of semicarbazide with a dielectrophile (dimethyl oxalate).[1][2]

Protocol: Cyclocondensation Route

Reaction Logic: Semicarbazide provides the N-N-C(O)-N skeleton, while dimethyl oxalate provides the two carbons required to close the ring and the C3-ester handle.[2]

Step-by-Step Methodology:

-

Reagents: Semicarbazide hydrochloride (1.0 eq), Dimethyl oxalate (1.1 eq), Sodium methoxide (NaOMe, 2.0 eq), Methanol (solvent).[1][2]

-

Formation of Intermediate:

-

Cyclization:

-

Workup:

Figure 2: Synthetic pathway via semicarbazide and dimethyl oxalate condensation.

Medicinal Chemistry Utility

Bioisosterism and Pharmacophore Design

The 5-oxo-1,2,4-triazole core is a bioisostere for the carboxylic acid group (-COOH) and the amide bond (-CONH-).

-

Acid Mimicry: The N-H proton (pKa ~7) mimics the acidity of a carboxylic acid but with different lipophilicity and metabolic stability profiles.[1][2]

-

Amide Mimicry: The planar lactam system can replace peptide bonds in peptidomimetics, restricting conformation and improving proteolytic stability.[1][2]

Regioselective Alkylation (The Challenge)

One of the most critical aspects of using this scaffold is controlling alkylation.[1][2] The triazolate anion is an ambident nucleophile .[1][2]

-

N1-Alkylation: Generally favored under thermodynamic control or with soft electrophiles.[1] This preserves the 5-oxo motif.[1][4][6][7][8][13]

-

O-Alkylation: Can occur under kinetic control or with hard electrophiles (e.g., alkyl sulfates), leading to 5-alkoxy-triazoles (lactim ethers).[2]

-

N2/N4-Alkylation: Less common but possible depending on steric bulk at N1 and the specific base used.[1]

Field Insight: To ensure N1-alkylation (often desired for nucleoside analogs), use a silylating agent (HMDS) to protect/activate the ring, followed by a Lewis acid-catalyzed coupling with the sugar/alkyl halide.[2]

Functionalization of the C3-Ester

The methyl ester at C3 is a versatile handle:

-

Amidation: Reaction with ammonia yields the primary carboxamide, converting the scaffold into a Ribavirin analog core.[1][2]

-

Reduction: Reduction to the alcohol (-CH2OH) allows for ether synthesis.[1][2]

-

Heterocyclization: Hydrazinolysis of the ester yields the hydrazide, which can be further cyclized to form bis-heterocycles (e.g., 1,2,4-triazole-1,3,4-oxadiazole hybrids).[2]

Case Studies & Applications

Case Study 1: Ribavirin and Antiviral Analogs

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral.[14][15] The methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a structural precursor to "5-hydroxy-ribavirin" analogs.

-

Mechanism: These analogs often inhibit IMP dehydrogenase (IMPDH), depleting intracellular GTP pools and blocking viral replication.[1][2]

-

Role of 5-oxo: The introduction of the 5-oxo group adds a hydrogen bond donor/acceptor site that can increase binding affinity to the polymerase or IMPDH active site compared to the unsubstituted triazole.

Case Study 2: Anticancer Agents (EGFR/CDK Inhibitors)

Recent research has highlighted 5-oxo-1,2,4-triazole-3-carboxamides (derived from our ester) as inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK-4 (Cyclin-Dependent Kinase 4).[2]

-

SAR Insight: The 3-carboxamide moiety (derived from the ester) forms key hydrogen bonds in the ATP-binding pocket of the kinase.[1] The 5-oxo group contributes to the orientation of the molecule within the active site.[1]

Case Study 3: Agrochemicals (Thiencarbazone-methyl)

While not the final drug, the 5-oxo-triazole core is a key intermediate in the synthesis of sulfonylurea/sulfonylamino-carbonyl-triazolinone herbicides like Thiencarbazone-methyl .

-

Function: The triazolinone ring acts as a masked acidic group, essential for binding to the acetolactate synthase (ALS) enzyme in plants.[1][2]

References

-

Synthesis of 1,2,4-Triazole-3-methyl carboxylate. Google Patents. CN111808034A.[1][2] Link

-

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Product Data. BLD Pharm. CAS 57281-13-7.[1][4][5][6][8][13] Link

-

Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. ResearchGate. (2025).[1] Link

-

Process for the preparation of thiencarbazone-methyl intermediates. Google Patents. WO2018153767A1.[1][2] Link

-

An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. (2010). Link

Sources

- 1. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. 57281-13-7|Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. Methyl 5-oxo-4,5-dihydro-1h-1,2,4-triazole-3-carboxylate [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

- 8. calpaclab.com [calpaclab.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 57281-13-7 Cas No. | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate | Matrix Scientific [matrixscientific.com]

- 14. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 15. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

Discovery of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"

Technical Whitepaper: The Strategic Synthesis and Therapeutic Utility of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Executive Summary: The "Privileged" Aglycone

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as MDTC-Oxo ) represents a cornerstone intermediate in the synthesis of nucleoside analogs, most notably the broad-spectrum antiviral Ribavirin . While simple in structure, its "discovery" is less about a singular isolation event and more about its identification as the optimal thermodynamic scaffold for generating 1,2,4-triazole-3-carboxamides.

This guide details the technical nuances of synthesizing MDTC-Oxo, its complex tautomeric behavior, and its critical role as a bioisostere precursor in modern drug discovery. Unlike the simple 1,2,4-triazole, the introduction of the 5-oxo functionality (derived from semicarbazide) creates a unique hydrogen-bond donor/acceptor profile essential for enzyme binding affinity in viral polymerase inhibition.

Chemical Identity & Tautomeric Dynamics

The structural integrity of MDTC-Oxo is defined by a dynamic equilibrium between the lactam (oxo) and lactim (hydroxy) forms. In solution, this equilibrium dictates reactivity, particularly during glycosylation steps in nucleoside synthesis.

| Property | Specification |

| IUPAC Name | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |

| Molecular Formula | C₄H₅N₃O₃ |

| Molecular Weight | 143.10 g/mol |

| Key Functionality | 1,2,4-Triazole core, C3-Methyl Ester, C5-Ketone |

| Solubility | Soluble in DMSO, MeOH; Poor in non-polar solvents |

| Tautomerism | 5-oxo (major in solid state) |

Mechanistic Insight: The "5-oxo" nomenclature is preferred because X-ray crystallography confirms the ketone form dominates in the solid state due to intermolecular hydrogen bonding. However, under silylation conditions (e.g., with HMDS), the molecule reacts via the O-silylated lactim form, a critical feature for Vorbrüggen glycosylation reactions.

The Discovery Pathway: Synthetic Methodology

The industrial and laboratory "discovery" of this molecule relies on the condensation of hydrazine derivatives with oxalate esters. The most robust, atom-economical route utilizes Dimethyl Oxalate and Semicarbazide .

The Semicarbazide-Oxalate Route

This method is preferred over the formyl hydrazine route due to the availability of reagents and the avoidance of hazardous diazonium intermediates.

Reaction Logic:

-

Nucleophilic Attack: The terminal hydrazine nitrogen of semicarbazide attacks the carbonyl carbon of dimethyl oxalate.

-

Cyclization: A base-mediated intramolecular attack closes the ring.

-

Elimination: Loss of methanol establishes the triazole aromaticity (in the lactim form) or the stable oxo-dihydro form.

Figure 1: The convergent synthesis of MDTC-Oxo via the Semicarbazide-Oxalate pathway.

Experimental Protocol: Synthesis of MDTC-Oxo

Objective: Synthesis of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate on a 50g scale. Safety: Semicarbazide is toxic. Methoxide solutions are corrosive. Perform all steps in a fume hood.

Reagents:

-

Dimethyl Oxalate (DMO): 1.0 eq

-

Semicarbazide Hydrochloride: 1.0 eq

-

Sodium Methoxide (NaOMe): 2.0 eq (as 25% solution in MeOH)

-

Methanol (Anhydrous): Solvent

Step-by-Step Methodology:

-

Preparation of Semicarbazide Free Base:

-

Dissolve Semicarbazide HCl (55.8 g, 0.5 mol) in anhydrous Methanol (300 mL).

-

Slowly add 1.0 eq of NaOMe solution at 0°C to neutralize the HCl. Filter off the precipitated NaCl. Why? Chloride ions can interfere with the rate of downstream cyclization.

-

-

Condensation:

-

To the filtrate containing free semicarbazide, add Dimethyl Oxalate (59.0 g, 0.5 mol) in one portion.

-

Stir at room temperature for 2 hours. A white precipitate (the linear intermediate) may form.

-

-

Cyclization (The Critical Step):

-

Add the second equivalent of NaOMe (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (65°C) for 6-8 hours.

-

Monitoring: Use TLC (CHCl₃:MeOH 9:1). The starting material (DMO) should disappear.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove bulk methanol.

-

Dissolve the residue in minimal water (100 mL).

-

Acidification: Cool to 0°C and acidify to pH 2 using conc. HCl. This protonates the triazole salt, causing the product to precipitate as a white solid.

-

Filter the solid and wash with ice-cold water (2 x 20 mL) and cold ether (to remove unreacted oxalate).

-

-

Purification:

-

Recrystallize from boiling water or Methanol/Water (1:1).

-

Yield Expectation: 75-85%.

-

Melting Point: 170-172°C (decomposes).[1]

-

Application in Drug Discovery: The Ribavirin Pipeline

The "discovery" value of MDTC-Oxo lies in its conversion to Ribavirin (Virazole), a guanosine analog used against RSV and Hepatitis C.

The Transformation Logic:

-

Silylation: MDTC-Oxo is treated with HMDS (Hexamethyldisilazane) to protect the N-H and O-H groups, making the molecule soluble in organic solvents (DCM/Acetonitrile).

-

Glycosylation: The silylated base is coupled with a protected ribose sugar using a Lewis acid catalyst (SnCl₄ or TMSOTf).

-

Ammonolysis: The methyl ester at C3 is converted to the primary amide using methanolic ammonia.

Figure 2: The synthetic utility of MDTC-Oxo in the production of Ribavirin.

References

-

Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150–1154. Link

-

Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide." Science, 177(4050), 705-706. Link

-

BenchChem. (2025).[2] "Reactivity of Diethyl Oxalate vs Dimethyl Oxalate." BenchChem Technical Guides. Link

-

Patil, S. A., et al. (2020).[1] "4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases."[1] Antibiotics, 9(3), 136. Link

-

Wang, Y., et al. (2018). "Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl]sulphamoyl]-5-methylthiophene-3-carboxylate." World Intellectual Property Organization, WO2018153767A1. Link

Sources

Methodological & Application

Application Note: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MOTC) as a Pivot Scaffold for Antitumor Agents

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MOTC) represents a critical "pivot scaffold" in the development of antimetabolite oncology drugs. Structurally analogous to the aglycon of Ribavirin and Tiazofurin , MOTC serves as the primary starting material for synthesizing C-nucleosides and 1,2,4-triazole-3-carboxamide derivatives.

Its pharmacological value lies in its dual reactivity:

-

The C3-Ester Handle: Allows rapid generation of carboxamide libraries targeting IMPDH (Inosine Monophosphate Dehydrogenase) and eIF4E (eukaryotic translation initiation factor 4E).

-

The N-Heterocyclic Core: Acts as a bioisostere for purines, facilitating the synthesis of nucleoside mimics that disrupt DNA/RNA replication in neoplastic cells.

This guide provides a validated, scalable protocol for the synthesis of MOTC and details its downstream application in generating antitumor candidates.

Chemical Context & Mechanism of Action[1][2][3]

Tautomeric Equilibrium

Researchers must recognize that MOTC exists in a tautomeric equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. While the oxo form predominates in the solid state and neutral solution, the hydroxy form dictates reactivity under basic conditions (e.g., during N-alkylation).

-

CAS Number: 4928-88-5[1]

-

Molecular Formula: C₄H₅N₃O₂[1]

-

MW: 127.10 g/mol

-

Solubility: High in DMSO, DMF, Methanol; Low in Water, Dichloromethane.

Therapeutic Targets

Derivatives of MOTC function primarily through two mechanisms:

-

IMPDH Inhibition: By mimicking the transition state of inosine monophosphate, these derivatives deplete intracellular guanine nucleotide pools, halting the S-phase of the cell cycle in rapidly dividing cancer cells (e.g., Leukemia, K562 lines).

-

eIF4E Mimicry: Ribavirin-like analogs derived from MOTC compete with the 7-methylguanosine mRNA cap, inhibiting the translation of oncogenes like c-Myc and Cyclin D1.

Visualization: Synthetic Pathways & Logic

The following diagram illustrates the central role of MOTC in divergent synthesis.

Figure 1: Divergent synthesis showing MOTC as the precursor for both amide-based inhibitors and nucleoside analogs.

Experimental Protocols

Protocol A: Scalable Synthesis of MOTC

Rationale: Direct condensation of dimethyl oxalate with semicarbazide is preferred over diazotization methods due to safety profiles and higher purity.

Materials:

-

Dimethyl oxalate (DMO) (anhydrous)

-

Semicarbazide Hydrochloride

-

Sodium Methoxide (NaOMe) (25% in MeOH)

-

Methanol (anhydrous)[2]

Step-by-Step Methodology:

-

Preparation of Semicarbazide Free Base:

-

Dissolve Semicarbazide HCl (1.0 eq) in anhydrous Methanol (10 mL/g).

-

Add NaOMe (1.0 eq) dropwise at 0°C. Stir for 30 mins.

-

Filter off the precipitated NaCl. Use the filtrate immediately.

-

Expert Insight: Failure to remove NaCl can occlude the final product, affecting melting point accuracy.

-

-

Condensation:

-

Dissolve Dimethyl Oxalate (1.1 eq) in Methanol.

-

Add the Semicarbazide filtrate dropwise to the DMO solution over 45 minutes at room temperature.

-

Caution: The reaction is exothermic.[3] Maintain internal temperature <30°C to prevent polymerization.

-

-

Cyclization:

-

Reflux the mixture for 6–8 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).

-

The intermediate linear hydrazide will convert to the cyclic triazole.

-

-

Isolation:

-

Cool to 4°C overnight. The methyl ester (MOTC) will crystallize as a white/off-white solid.

-

Filter and wash with cold Methanol (-20°C).

-

Yield Expectation: 65–75%.[4]

-

QC Check: Melting Point should be 196–199°C.

-

Protocol B: Derivatization to Antitumor Carboxamides

Rationale: Converting the methyl ester to an amide creates the "Ribavirin-like" pharmacophore essential for IMPDH binding.

Methodology:

-

Suspend MOTC (1.0 mmol) in the appropriate amine (e.g., benzylamine or ammonia/MeOH for the primary amide) (5.0 eq).

-

Stir at room temperature.

-

Note: If using aromatic amines (anilines), heating to 60°C or using a Lewis acid catalyst (e.g., AlCl₃) may be required due to lower nucleophilicity.

-

-

Monitor disappearance of the ester spot on TLC.[5]

-

Evaporate solvent and recrystallize from Ethanol/Water.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the MOTC scaffold regarding antitumor activity (IC50 values are representative aggregates from literature on Leukemia cell lines).

| Substitution Site | Modification | Effect on Activity | Primary Target |

| C-3 (Ester) | Conversion to -CONH₂ | High Increase | IMPDH (Ribavirin mimic) |

| C-3 (Ester) | Conversion to -CONH-Benzyl | Moderate Increase | Tubulin / Cytotoxicity |

| N-1 | Alkylation with Ribose | High Increase | DNA Polymerase / Viral RNA |

| N-1 | Alkylation with Alkyl chains | Low/Moderate | Membrane disruption |

| C-5 (Oxo) | Replacement with -S- (Thio) | Moderate | Metabolic stability |

Critical Troubleshooting & Quality Control

Regioselectivity in Alkylation

When synthesizing nucleoside analogs (N-alkylation), the triazole ring has three potential nitrogen sites (N1, N2, N4).

-

Issue: Alkylation often yields a mixture of N1 and N2 isomers.

-

Solution: Use Silylation (HMDS) prior to glycosylation. Silylating the oxygen at C5 and the nitrogen forces the reaction towards the thermodynamically favored N1-glycoside (the bioactive nucleoside form).

Stability

MOTC is stable at room temperature but hygroscopic. Store in a desiccator. Hydrolysis to the carboxylic acid occurs rapidly in aqueous base; ensure anhydrous conditions during initial synthesis steps.

References

-

Synthesis & Antitumor Potential: Balavanthapu, S. et al. "Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents."[5][6] ResearchGate.[7]

-

Ribavirin Analogs: "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities." MDPI Molecules.

-

IMPDH Inhibition Mechanism: "Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells." Current Pharmaceutical Design.

-

General Synthesis (Organic Syntheses): "Methyl Oxalate and General Esterification." Organic Syntheses.

-

Product Specifications: "Methyl-1H-1,2,4-triazole-3-carboxylate Properties." Sigma-Aldrich.

Sources

- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CA2896290A1 - Method for producing dimethyl oxalate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" in heterocyclic compound design

Application Note: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate in Heterocyclic Design

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5) represents a high-value pharmacophore in medicinal chemistry, serving as the structural anchor for broad-spectrum antivirals (e.g., Ribavirin analogs) and emerging anticancer agents. Its utility stems from its dual functionality: the 5-oxo motif acts as a stable hydrogen bond acceptor/donor mimic of amide bonds, while the 3-carboxylate provides a versatile handle for rapid diversification into amides, hydrazides, or heterocycle-fused systems.

This guide provides a validated protocol for the kilogram-scalable synthesis of this scaffold, analyzes its complex tautomeric behavior essential for docking studies, and outlines strategic functionalization pathways for drug discovery.

Structural Analysis & Tautomerism

Understanding the protonation state of the triazole ring is critical for accurate molecular modeling and binding affinity prediction.

Tautomeric Equilibrium: In solution, the compound exists in a dynamic equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. In neutral and acidic aqueous media, the 5-oxo-1H-tautomer is thermodynamically dominant due to the resonance stabilization of the amide-like -NH-C(=O)- moiety.

-

Implication for Docking: When defining ligands for in silico screening (e.g., against polymerases or kinases), the 5-oxo form (protonated at N1 and N4) should be prioritized over the 5-hydroxy form.

Figure 1: Tautomeric equilibrium favoring the 5-oxo lactam form in physiological conditions.

Validated Synthetic Protocol

The following protocol is optimized for reproducibility, yield, and safety, avoiding the hazardous diazotization routes often found in older literature.

Reaction Overview: The synthesis utilizes a condensation-cyclization sequence between Dimethyl Oxalate and Semicarbazide Hydrochloride .

Figure 2: Two-stage one-pot synthesis mechanism.

Experimental Procedure (Scale: 100 mmol)

Materials:

-

Semicarbazide Hydrochloride (11.15 g, 100 mmol)

-

Dimethyl Oxalate (11.81 g, 100 mmol)

-

Sodium Methoxide (NaOMe), 30% wt solution in MeOH (or 10.8 g solid NaOMe, 200 mmol)

-

Methanol (anhydrous, 150 mL)

Step-by-Step Protocol:

-

Condensation:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Dimethyl Oxalate (11.81 g) in Methanol (100 mL).

-

Add Semicarbazide Hydrochloride (11.15 g) in one portion.

-

Heat the mixture to reflux (65°C) for 4 hours. A white precipitate (intermediate hydrazide) may begin to form.

-

-

Cyclization:

-

Cool the reaction mixture to 0–5°C using an ice bath.

-

Slowly add the Sodium Methoxide solution (2.0 equivalents) dropwise over 20 minutes. Caution: Exothermic reaction.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The solution should become clear or slightly turbid.

-

Reflux the mixture again for 2 hours to ensure complete ring closure.

-

-

Workup & Isolation:

-

Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Dilute the residue with ice-cold water (50 mL).

-

Acidify carefully with concentrated HCl to pH 2.0. The product will precipitate as a white crystalline solid.

-

Filter the solid and wash with cold water (2 x 20 mL) followed by cold diethyl ether (20 mL) to remove unreacted oxalate.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

-

Expected Yield: 75–85% (approx. 10.7–12.1 g). Appearance: White to off-white powder. Melting Point: 196–199°C.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization | Ensure full 2.0 eq of NaOMe is used; extend the second reflux time. |

| Sticky Solid | Residual water/solvent | Recrystallize from minimal hot water or MeOH/Water (1:1). |

| Impurity (NMR) | Unreacted Dimethyl Oxalate | Wash the final filter cake thoroughly with diethyl ether. |

Strategic Functionalization in Drug Design

Once synthesized, the scaffold serves as a divergence point. The reactivity profile is dominated by the nucleophilic nitrogens (N1/N2) and the electrophilic ester (C3).

Pathway A: N-Alkylation (Nucleoside Analogs)

For Ribavirin-like antiviral design, alkylation (or glycosylation) typically targets N1 .

-

Regioselectivity: Under basic conditions (K2CO3/DMF), alkylation often favors N1 (kinetic) but can equilibrate to N2 (thermodynamic) depending on the steric bulk of the electrophile.

-

Protocol Tip: Use silylation (HMDS) to protect the oxygen and activate N1 for glycosylation reactions (Vorbrüggen coupling).

Pathway B: Amidation (Anticancer Carboxamides)

The methyl ester is moderately reactive. Direct aminolysis with primary amines yields 5-oxo-1,2,4-triazole-3-carboxamides, which have shown potency against EGFR and CDK-4 cancer targets.

Figure 3: Divergent synthesis pathways for medicinal chemistry applications.

Analytical Validation

Confirm the structure using the following spectroscopic markers:

-

1H NMR (DMSO-d6):

-

δ 3.85 ppm (s, 3H): Methyl ester protons (-COOCH3 ).

-

δ 12.50–13.00 ppm (br s, 2H): Amide/Amine protons (NH ). Broadening indicates tautomeric exchange.

-

-

13C NMR (DMSO-d6):

-

δ 52.5 ppm: Methyl carbon.

-

δ 155.0 ppm: C3 (Ester carbonyl).

-

δ 158.5 ppm: C5 (Cyclic amide carbonyl).

-

-

IR Spectroscopy:

-

1735 cm⁻¹: Ester C=O stretch.

-

1705 cm⁻¹: Cyclic Amide (Lactam) C=O stretch.[1]

-

3200–3400 cm⁻¹: N-H stretch (broad).

-

References

-

Synthesis & Mechanism: Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.[2] Google Patents, CN111808034A. Link

-

Anticancer Application: Balavanthapu, R., & Vedula, G. S. (2025). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. Anticancer Agents in Medicinal Chemistry.[3][4] Link

-

Antimicrobial Hybrids: 1,2,4-Triazoles as Important Antibacterial Agents. MDPI, Molecules. Link

-

Tautomerism Study: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.[5] Link

-

General Reactivity: A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate. BenchChem. Link

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 3. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsdronline.com [ijpsdronline.com]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate , a versatile heterocyclic building block.

The guide focuses on "Nucleophilic Substitution" in two distinct mechanistic contexts:

-

The Triazole as Nucleophile: Substrate functionalization via N-alkylation (SN2).

-

The Triazole as Electrophile: Displacement of the C5-oxo group (via C5-Cl activation) or C3-ester group by external nucleophiles.[1]

Executive Summary & Molecule Profile[1][2][3]

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter Triazole-Oxo-Ester ) is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in antivirals (e.g., Ribavirin analogs), P2X7 antagonists, and agrochemicals.

Its utility stems from its ambident reactivity . The molecule exists in a tautomeric equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. In the 5-oxo form, the ring nitrogen atoms (N1, N2, N4) act as nucleophiles.[2] Conversely, the C5-carbonyl and C3-ester carbons act as electrophilic centers for nucleophilic attack.

Structural Properties & Tautomerism

Understanding the tautomerism is critical for predicting regioselectivity in substitution reactions.[2]

-

Lactam Form (Dominant in polar solvents): C5=O, N-H protons at N1 and N4.[2]

-

Lactim Form (Minor): C5-OH, aromatic triazole ring.[2]

Pathway A: The Triazole as Nucleophile (N-Alkylation)[1][2]

This pathway involves the Nucleophilic Substitution (SN2) of alkyl halides by the triazole ring.[2] The challenge is Regioselectivity . The triazole anion can attack at N1, N2, or O5.[2]

-

N1-Alkylation: Thermodynamically favored in most basic conditions.

-

N2-Alkylation: Often observed as a minor product or favored by steric bulk at N1.

-

O-Alkylation: Rare, usually requires "hard" electrophiles or specific silver salts.

Protocol 1: General N-Alkylation (High Throughput)

Best for: Generating libraries where N1/N2 isomer separation is acceptable.

Reagents:

-

Substrate: Triazole-Oxo-Ester (1.0 eq)

-

Electrophile: Alkyl Halide (R-X) (1.1 eq)[2]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[2]

-

Solvent: DMF (Anhydrous)[2]

Step-by-Step Procedure:

-

Activation: Dissolve Triazole-Oxo-Ester (1.0 mmol) in anhydrous DMF (5 mL). Add K₂CO₃ (2.0 mmol) and stir at RT for 30 min. Observation: The suspension may thicken as the potassium salt forms.[2]

-

Substitution: Add the Alkyl Halide (1.1 mmol) dropwise.

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The product usually moves faster (higher Rf) than the starting material.[2]

-

Workup: Pour mixture into ice-water (20 mL).

-

Purification: Flash chromatography is required to separate N1-alkyl (major) from N2-alkyl (minor) isomers.

Protocol 2: Regioselective N1-Alkylation (Silyl Method)

Best for: Large-scale synthesis requiring high N1 selectivity. Mechanism: The silyl group temporarily blocks N2/O sites and activates N1 via a hypervalent silicon transition state.[2]

Reagents:

Step-by-Step Procedure:

-

Silylation: Suspend Triazole-Oxo-Ester in neat HMDS (5.0 eq) and reflux for 2 hours until a clear solution forms (formation of silyl-triazole intermediate).

-

Evaporation: Remove excess HMDS under vacuum.

-

Coupling: Redissolve the residue in anhydrous Acetonitrile (MeCN). Add the Alkyl/Glycosyl donor (1.0 eq) and SnCl₄ (1.0 eq) at 0°C.

-

Reaction: Stir at RT or Reflux (depending on donor reactivity) for 2–6 hours.

-

Quench: Pour into saturated NaHCO₃ solution.

-

Outcome: This method typically yields >90% N1-isomer [1].

Pathway B: The Triazole as Electrophile (SNAr & Acyl Substitution)[2]

Here, the triazole core is the substrate for nucleophilic attack.[2] This is essential for converting the "Oxo" group into amines (via chloride) or modifying the ester.[2]

Protocol 3: Activation of C5-Oxo to C5-Chloro (SNAr Precursor)

The 5-oxo group is a poor leaving group. It must be converted to a chloride (5-chloro-triazole) to allow Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

POCl₃ (Phosphorus Oxychloride) - Acts as solvent and reagent.

-

Base: N,N-Diethylaniline or Pyridine (Catalytic).

Step-by-Step Procedure:

-

Chlorination: Place Triazole-Oxo-Ester (1.0 g) in a round-bottom flask. Carefully add POCl₃ (5 mL).[2][3] Add 2-3 drops of N,N-diethylaniline.

-

Reflux: Heat to 100°C for 4–6 hours. Caution: HCl gas evolution.

-

Quench (Critical): Evaporate excess POCl₃ under reduced pressure. Pour the sticky residue onto crushed ice with vigorous stirring.

-

Isolation: Extract the resulting Methyl 5-chloro-1,2,4-triazole-3-carboxylate immediately with DCM.[1]

Protocol 4: Displacement of C5-Chloro (Synthesis of 5-Amino Derivatives)

Reagents: Primary or Secondary Amine (HNR₂).

-

Substitution: Dissolve the crude 5-chloro intermediate in dry THF or Dioxane.

-

Addition: Add the amine (2.0 eq) and Et₃N (1.0 eq).

-

Reaction: Heat at 60°C for 2 hours.

-

Result: The amine displaces the chloride via SNAr, yielding Methyl 5-amino-1,2,4-triazole-3-carboxylate .

Decision Tree & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Low Regioselectivity (N1 vs N2) | Use of small cations (Li+, Na+) or polar protic solvents. | Switch to the Silyl Method (Protocol 2) or use bulky bases (Cs₂CO₃) in non-polar solvents.[2] |

| No Reaction (N-Alkylation) | Triazole pKa (~10) is too high for weak bases. | Ensure K₂CO₃ is finely ground or switch to NaH (stronger base) in dry DMF.[2] |

| Decomposition during Chlorination | Overheating or moisture in POCl₃.[2] | Use freshly distilled POCl₃. Keep reaction strictly anhydrous. |

| Ester Hydrolysis | Presence of water during basic alkylation.[2] | Use anhydrous solvents (DMF/MeCN) and keep the system under Argon/Nitrogen.[2] |

References

-

Regioselective Alkylation via Silylation

-

POCl3 Chlorination & Functionalization

-

General Reactivity of 1,2,4-Triazoles

-

Compound Data (Parent Ester)

Sources

- 1. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

13C NMR spectral assignment for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5) is a critical heterocyclic scaffold used in the synthesis of antiviral nucleoside analogs (e.g., Ribavirin derivatives) and agrochemicals.[1] Its structural characterization is frequently complicated by annular prototropic tautomerism —the rapid equilibrium between the oxo (lactam) and hydroxy (lactim) forms, as well as the migration of the NH proton around the triazole ring.[1]

This guide provides a definitive protocol for the 13C NMR spectral assignment of this compound. Unlike standard small molecules, the assignment requires specific solvent conditions to stabilize tautomers and advanced 2D correlation spectroscopy (HMBC) to distinguish between the two quaternary carbonyl-like carbons.[1]

Chemical Structure & Tautomeric Challenge

Before spectral analysis, one must understand the dynamic nature of the analyte.[1] The "5-oxo" designation implies a ketone-like carbonyl at position 5, but in solution, the molecule exists in equilibrium.[1]

Core Structure:

-

Formula: C₄H₅N₃O₃[1]

-

Key Functional Groups: Methyl ester, 1,2,4-triazole ring, Exocyclic Oxygen (Oxo/Hydroxy).[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the interconversion between the major tautomers. In polar aprotic solvents (DMSO-d₆), the 5-oxo (1H, 4H) form typically predominates, but exchange broadening can affect NMR signals.[1]

Figure 1: Tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms.[1][3][4][5] In DMSO-d₆, the equilibrium heavily favors the Oxo form.

Experimental Protocol

To ensure reproducible chemical shifts and minimize line broadening caused by proton exchange, strict adherence to the solvent protocol is required.[1]

Sample Preparation

-

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

-

Concentration: 15–20 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).[1] Note: If signals are broad, heating to 313 K can coalesce tautomers, but 298 K is standard for assignment.[1]

Acquisition Parameters (13C NMR)

-

Frequency: 100 MHz or higher (400 MHz 1H equivalent).

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration is not skewed (though 13C integration is qualitative).

-

Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

-

Relaxation Delay (D1): 2.0 – 3.0 seconds (crucial for the relaxation of the carbonyl carbons).[1]

Spectral Assignment Strategy

The molecule contains four distinct carbon environments.[1] Two are in the aliphatic region (methyl), and two are in the low-field region (quaternary carbons).[1]

Predicted & Reference Chemical Shifts (DMSO-d₆)

| Carbon Label | Environment | Type | Chemical Shift (δ, ppm) | Multiplicity (DEPT/HSQC) | Assignment Logic |

| C-6 | O-C H₃ | Aliphatic | 51.8 – 52.5 | CH₃ (Primary) | Characteristic methoxy ester signal.[1] |

| C-3 | Triazole Ring | Quaternary | 144.0 – 146.5 | Cq | Attached to the ester.[1] Deshielded by N and C=O ester. |

| C-5 | Triazole Ring | Quaternary | 154.5 – 156.0 | Cq | Urea-like carbonyl (N-C=O-N).[1] Upfield of the ester. |

| C-7 | Ester C=O | Quaternary | 158.0 – 160.5 | Cq | Typical ester carbonyl range.[1] |

> Critical Note on C5 vs C7: Distinguishing the Ring C=O (C5) from the Ester C=O (C7) is the most common error.[1] The Ester C=O is typically more deshielded (downfield) than the urea-like cyclic amide.[1]

Validation Workflow (HMBC)

You cannot rely on 1D 13C NMR alone for the quaternary carbons.[1] You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace connectivity.[1]

The "Methyl Tag" Method:

-

Identify the OCH₃ protons in 1H NMR (Singlet, ~3.8 ppm).[1]

-

Run HMBC.[1]

-

Look for a strong correlation (3-bond coupling) from the OCH₃ protons .[1]

-

The carbon signal that correlates with the OCH₃ protons is unequivocally the Ester Carbonyl (C7) .[1]

-

The remaining low-field signal is the Ring C5 .[1]

Detailed Logic & Mechanism

Why is C5 Upfield of C7?

In the 5-oxo tautomer, the C5 carbon is part of a cyclic urea moiety (N-C(=O)-N).[1] The nitrogen lone pairs donate electron density into the carbonyl π-system (resonance), increasing electron density at the carbon and shielding it (moving it upfield/lower ppm) relative to the ester carbonyl, where oxygen is less effective at donation than nitrogen.[1]

Assignment Workflow Diagram

Figure 2: Step-by-step logic flow for unambiguous assignment using 2D NMR.

Troubleshooting & Common Pitfalls

| Issue | Cause | Solution |

| Missing NH Signals | Rapid exchange with water in solvent. | Use dry DMSO-d₆ (ampoules).[1] |

| Broad 13C Signals | Tautomeric exchange rate is intermediate on NMR timescale. | Heat sample to 40-50°C to induce fast exchange (sharpening average signal).[1] |

| Extra Peaks | Presence of minor tautomer or hydrolysis product (Acid form).[1] | Check for carboxylic acid peak (broad OH > 11 ppm) or distinct minor set of signals (<5%).[1] |

| C3 Signal Low Intensity | Long relaxation time for quaternary carbons.[1] | Increase D1 delay to 3-5 seconds. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735089, Methyl 1H-1,2,4-triazole-5-carboxylate.[1] Retrieved January 29, 2026, from [Link][1]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.[1][6] RSC Advances, 8, 22103-22112.[1] (Provides context on triazole tautomerism NMR behavior). Retrieved from [Link]

-

Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition (Supplementary Info).[1] Chemical Communications.[1][7] (Contains analogous triazole ester NMR data). Retrieved from [Link][1]

-

Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. (Foundational work on heterocycle shift logic). Retrieved from [Link]

Sources

- 1. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 7. scispace.com [scispace.com]

Application Note: MS/MS Fragmentation & Structural Elucidation of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

This Application Note is structured to guide researchers through the structural validation and mass spectrometric analysis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate . It synthesizes theoretical fragmentation mechanics with standard operating protocols (SOPs) for LC-MS/MS analysis.

Executive Summary

The target analyte, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MW 143.10 Da), is a functionalized 1,2,4-triazole derivative often employed as a scaffold in medicinal chemistry. Its structural integrity relies on the stability of the triazole ring and the reactivity of the methyl ester and oxo groups.[1]

This guide provides a standardized protocol for identifying this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The fragmentation pattern is dominated by ester cleavage (neutral loss of methanol) and retro-cyclization of the triazole core.[1]

Compound Characterization

Before initiating MS analysis, ensure the physicochemical properties match the analyte profile.[1]

| Property | Specification | Notes |

| IUPAC Name | Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate | Tautomerism is possible (oxo- vs. hydroxy-). |

| Formula | C₄H₅N₃O₃ | Nitrogen-rich heterocycle.[1] |

| Monoisotopic Mass | 143.0331 Da | Base peak in MS1 (ESI+).[1] |

| [M+H]⁺ | 144.0404 Da | Protonated precursor ion.[1] |

| [M-H]⁻ | 142.0258 Da | Deprotonated precursor (ESI-).[1] |

| Key Moieties | Methyl Ester (-COOCH₃), 5-Oxo group (=O) | Primary sites for fragmentation. |

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for high-resolution Q-TOF or Orbitrap systems but is adaptable to Triple Quadrupole (QqQ) instruments.

Sample Preparation[1][2]

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (due to limited solubility of oxo-triazoles in pure water).

-

Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid . Final concentration ~1 µg/mL.[1]

-

Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.[1]

Mass Spectrometry Conditions (ESI+)

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

-

Capillary Voltage: 3.5 kV.[1]

-

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the ester).

-

Source Temperature: 120°C.

-

Desolvation Gas (N₂): 800 L/hr at 350°C.[1]

-

Collision Energy (CE): Ramp 10–30 eV to observe sequential fragmentation.

Fragmentation Mechanism & Results

The fragmentation of 1,2,4-triazole-3-carboxylates follows a distinct pathway driven by the stability of the aromatic system and the lability of the ester group.[1]

Primary Fragmentation Pathway (ESI+)[1]

-

Precursor Ion ([M+H]⁺ = 144): The proton typically localizes on the N4 or N2 nitrogen of the triazole ring, stabilized by resonance from the 5-oxo group.[1]

-

Loss of Methanol (Δm = 32): The most abundant fragment arises from the loss of neutral methanol (CH₃OH) from the ester group, involving a proton transfer from the ring nitrogen to the ester methoxy group.[1]

-

Transition: 144 → 112

-

-

Loss of Carbonyl (Δm = 28): The resulting acylium ion or ketene-like intermediate (m/z 112) loses CO.[1]

-

Transition: 112 → 84

-

-

Ring Cleavage (RDA-like): High-energy collisions lead to the rupture of the triazole ring, often ejecting HNCO (isocyanic acid, 43 Da) or HCN (27 Da).[1]

Tabulated Spectral Data (Theoretical & Observed)

| m/z (Observed) | Ion Identity | Formula | Neutral Loss | Mechanism |

| 144.04 | [M+H]⁺ | C₄H₆N₃O₃⁺ | — | Parent Ion |

| 112.01 | [M+H - MeOH]⁺ | C₃H₂N₃O₂⁺ | CH₃OH (32) | Base Peak. Ester solvolysis/elimination. |

| 84.02 | [M+H - MeOH - CO]⁺ | C₂H₂N₃O⁺ | CO (28) | Carbonyl ejection from position 3. |

| 69.03 | [Triazole Core]⁺ | C₂H₃N₃⁺ | C₂H₂O₃ (74) | Loss of entire ester + oxo rearrangement.[1] |

| 42.02 | [C₂H₄N]⁺ / [NCO]⁺ | — | Ring Break | Characteristic triazole ring fragment.[1] |

Visualizing the Fragmentation Pathway

The following diagram illustrates the sequential dissociation of the precursor ion.

Figure 1: Step-by-step fragmentation pathway showing the characteristic loss of methanol followed by carbonyl ejection.

Critical Analysis & Troubleshooting